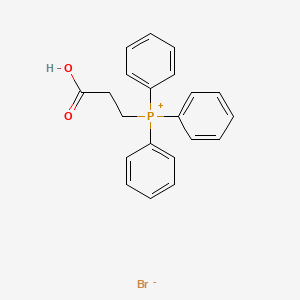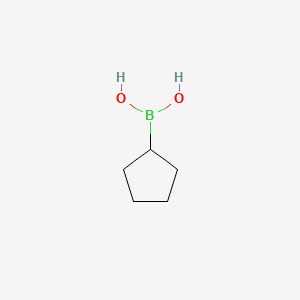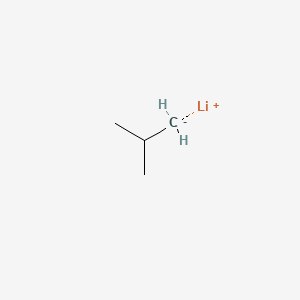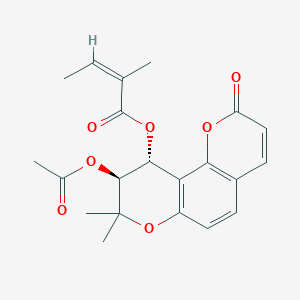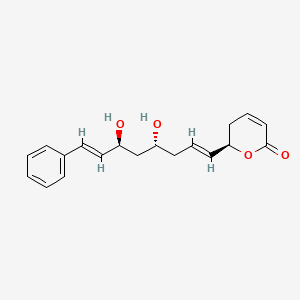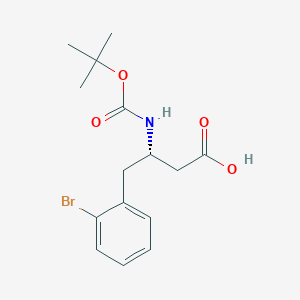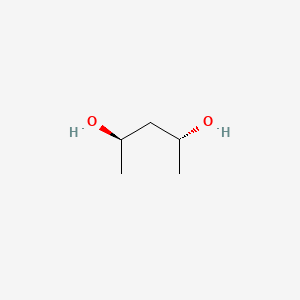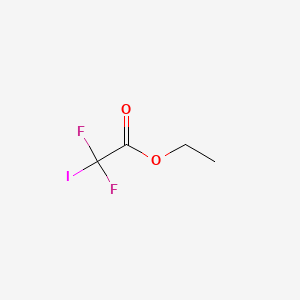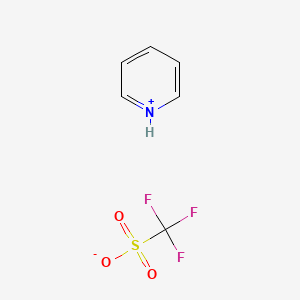
Pyridinium trifluoromethanesulfonate
Descripción general
Descripción
Pyridinium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S. It is known for its role as a catalyst in various organic reactions, including condensation, alkylation, and isomerization. This compound is particularly valued for its ability to facilitate reactions under mild conditions, making it a versatile tool in synthetic chemistry .
Aplicaciones Científicas De Investigación
Pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions under mild conditions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
Target of Action
Pyridinium trifluoromethanesulfonate is a unique class of pyridinium salts . It primarily targets the α’-position of silylenol ethers . The compound’s role is to enable carbon-carbon bond formation at these sites .
Mode of Action
The compound interacts with its targets through a process known as catalytic amounts of pyridinium triflate . This interaction results in the production of structurally challenging, highly substituted indole-containing silylenol ethers .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of carbon-carbon bonds at the α’-position of silylenol ethers . The downstream effects include the production of highly substituted indole-containing silylenol ethers .
Result of Action
The result of the compound’s action is the successful production of structurally challenging, highly substituted indole-containing silylenol ethers . These products are generated in excellent yields with complete regiocontrol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridinium trifluoromethanesulfonate can be synthesized through the reaction of pyridine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process involves the protonation of pyridine by trifluoromethanesulfonic acid, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium trifluoromethanesulfonate is involved in various types of chemical reactions, including:
Condensation Reactions: It acts as a catalyst in the condensation of alcohols and carboxylic acids.
Alkylation Reactions: It facilitates the alkylation of alkenes.
Isomerization Reactions: It is used in the isomerization of alkanes.
Friedel-Crafts Reactions: It catalyzes Friedel-Crafts alkylation and acylation reactions.
Common Reagents and Conditions:
Condensation Reactions: Alcohols and carboxylic acids, typically under mild heating.
Alkylation Reactions: Alkenes and alkyl halides, often at room temperature.
Isomerization Reactions: Alkanes, usually under mild heating.
Friedel-Crafts Reactions: Aromatic compounds and alkyl or acyl halides, often in the presence of a solvent like dichloromethane.
Major Products:
Condensation Reactions: Esters
Alkylation Reactions: Alkylated alkenes
Isomerization Reactions: Isomerized alkanes
Friedel-Crafts Reactions: Alkylated or acylated aromatic compounds
Comparación Con Compuestos Similares
- Pyridinium triflate
- Pyridinium tetrafluoroborate
- Pyridinium hexafluorophosphate
Comparison: Pyridinium trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonate group, which enhances its catalytic activity compared to other pyridinium salts. This makes it particularly effective in facilitating reactions under mild conditions, offering advantages in terms of reaction efficiency and selectivity .
Propiedades
IUPAC Name |
pyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYZMVYXAVAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370543 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-54-1 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)
